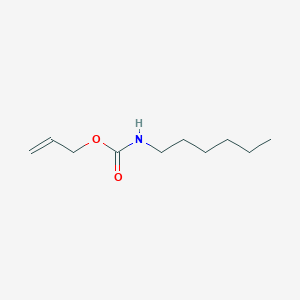
Prop-2-en-1-yl hexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl hexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a prop-2-en-1-yl group attached to a hexylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl hexylcarbamate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar one-pot reactions. The use of microwave irradiation and solvent-free conditions aligns with green chemistry principles, reducing the environmental impact and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl hexylcarbamate undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate and carbon disulfide to form heterocyclic compounds.
Domino Annulation: Reaction with sulfonyl-protected β-amino ketones to form epoxide-fused pyrrolidines and S-containing pyrroles.
Common Reagents and Conditions
Oxidation: Molecular oxygen under visible light.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of KOH.
Domino Annulation: Prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Domino Annulation: Epoxide-fused pyrrolidines and S-containing pyrroles.
Applications De Recherche Scientifique
Prop-2-en-1-yl hexylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl hexylcarbamate involves its interaction with molecular targets and pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparaison Avec Des Composés Similaires
Prop-2-en-1-yl hexylcarbamate can be compared with other similar compounds, such as:
Prop-2-yn-1-yl carbamate: Similar in structure but differs in the presence of a triple bond instead of a double bond.
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the prop-1-en-2-yl group but has a different core structure.
1-(4-Hexylphenyl)prop-2-en-1-one: Contains a similar prop-2-en-1-one group but with a different substituent.
Propriétés
Numéro CAS |
106533-30-6 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
prop-2-enyl N-hexylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-3-5-6-7-8-11-10(12)13-9-4-2/h4H,2-3,5-9H2,1H3,(H,11,12) |
Clé InChI |
NDMHCQBXLFZUIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


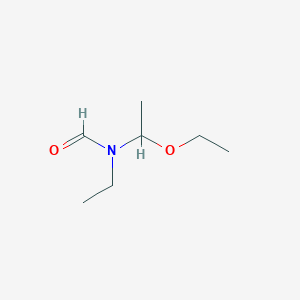
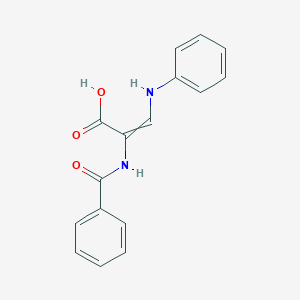
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
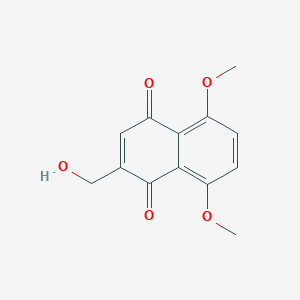
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
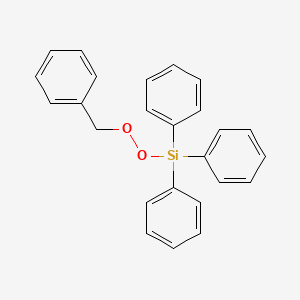
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
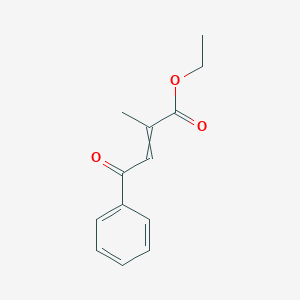
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
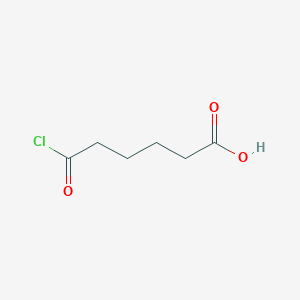
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
